
trans-1,4-Diphenylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a derivative of cyclohexane, where two phenyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitro groups, alkyl groups, and corresponding electrophiles.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of steric hindrance and electronic interactions on chemical reactivity .
Biology and Medicine: In biological research, this compound is used as a reference compound in the study of drug-receptor interactions. Its structural similarity to certain bioactive molecules makes it a valuable tool in pharmacological studies .
Industry: The compound is used in the production of high-performance polymers and materials. Its stability and rigidity make it an ideal building block for the synthesis of advanced materials with specific mechanical and thermal properties .
Mecanismo De Acción
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the compound’s phenyl groups can participate in π-π interactions, influencing the reactivity and selectivity of the reactions. In biological systems, the compound can interact with hydrophobic pockets of proteins, affecting their conformation and activity .
Comparación Con Compuestos Similares
cis-1,4-Diphenylcyclohexane: The cis isomer of 1,4-diphenylcyclohexane has different spatial arrangement of the phenyl groups, leading to distinct chemical and physical properties.
1,4-Diphenylbutane: A structurally similar compound with a linear butane backbone instead of a cyclohexane ring.
1,4-Diphenylbenzene: Another related compound where the phenyl groups are attached to a benzene ring instead of a cyclohexane ring.
Uniqueness: trans-1,4-Diphenylcyclohexane is unique due to its trans configuration, which imparts specific steric and electronic properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it distinct from its cis isomer and other related compounds .
Propiedades
Número CAS |
21072-42-4 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clave InChI |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
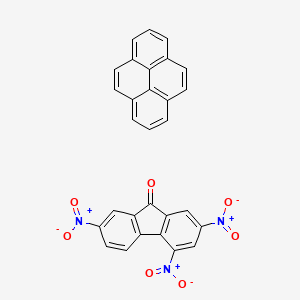
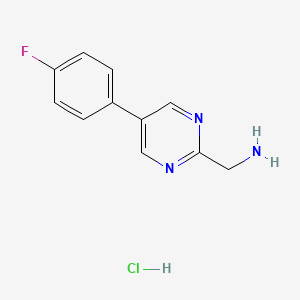
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
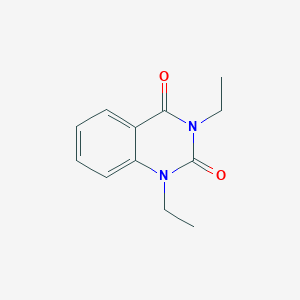
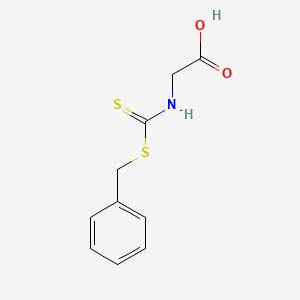
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
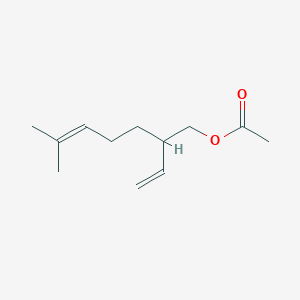
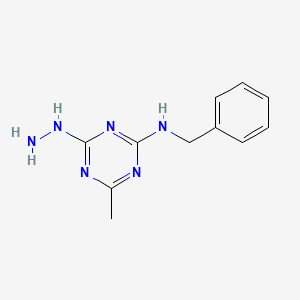
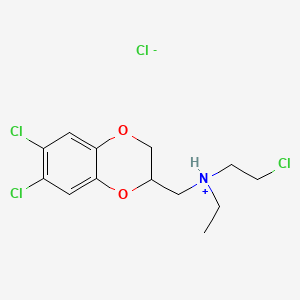
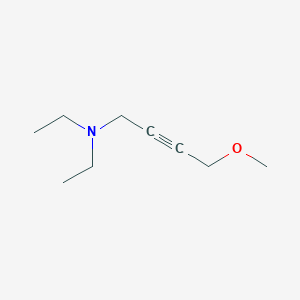
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

